molecular formula C11H10N2O5 B5911634 2-(acetylamino)-3-(4-nitrophenyl)acrylic acid

2-(acetylamino)-3-(4-nitrophenyl)acrylic acid

Cat. No. B5911634
M. Wt: 250.21 g/mol
InChI Key: WXJKFHSOMYAKSR-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Acetylamino)-3-(4-nitrophenyl)acrylic acid, also known as ANAA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. ANAA is a synthetic compound that can be synthesized using various methods, and its mechanism of action and physiological effects are still being studied. In

Mechanism of Action

The mechanism of action of 2-(acetylamino)-3-(4-nitrophenyl)acrylic acid is still being studied, but it is believed to work by inhibiting certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and cancer. This compound has also been shown to inhibit the activity of certain proteins, including nuclear factor-kappa B (NF-κB), which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory and anticancer effects. This compound has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. This compound has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells.

Advantages and Limitations for Lab Experiments

2-(acetylamino)-3-(4-nitrophenyl)acrylic acid has several advantages for lab experiments, including its high purity and yield, which make it suitable for various research applications. This compound is also relatively stable, making it easy to handle and store. However, this compound has some limitations, including its potential toxicity and limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-(acetylamino)-3-(4-nitrophenyl)acrylic acid, including the exploration of its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. This compound can also be used as a building block for the synthesis of various compounds, including polymers and nanomaterials. Further studies are needed to better understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

2-(acetylamino)-3-(4-nitrophenyl)acrylic acid can be synthesized using various methods, including the reaction between 2-acetylamino-3-nitroacrylic acid and acetic anhydride in the presence of a catalyst. Another method involves the reaction between 2-amino-3-nitroacrylic acid and acetic anhydride in the presence of a catalyst. These methods yield this compound in high purity and yield, making it suitable for various research applications.

Scientific Research Applications

2-(acetylamino)-3-(4-nitrophenyl)acrylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. This compound has also been studied for its applications in material science, where it has been used to synthesize various materials, including polymers and nanomaterials. In organic chemistry, this compound has been studied for its potential as a building block for the synthesis of various compounds.

properties

IUPAC Name

(E)-2-acetamido-3-(4-nitrophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5/c1-7(14)12-10(11(15)16)6-8-2-4-9(5-3-8)13(17)18/h2-6H,1H3,(H,12,14)(H,15,16)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJKFHSOMYAKSR-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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